The Oxytocin parallel dimer is a synthetic compound formed by the dimerization of the oxytocin peptide, characterized by disulfide bridges connecting two identical oxytocin molecules. This compound exhibits biological activities similar to oxytocin and vasopressin but with reduced toxicity. The parallel dimerization can influence the pharmacological properties and receptor interactions of the resulting compound, offering potential applications in therapeutic contexts.
Oxytocin is a nonapeptide hormone produced in the hypothalamus and secreted by the posterior pituitary gland. The parallel dimer is synthesized through advanced peptide chemistry techniques, specifically designed to create disulfide-bridged dimers.
The synthesis of the Oxytocin parallel dimer involves solid-phase peptide synthesis techniques, primarily utilizing 9-fluorenyl-methyloxycarbonyl (Fmoc) chemistry. This method allows for the assembly of linear peptide sequences with specific protection strategies for thiol groups to facilitate controlled dimerization.
The Oxytocin parallel dimer contains two oxytocin units linked by disulfide bonds, maintaining the characteristic cyclic structure of oxytocin while enhancing its stability and biological activity.
The Oxytocin parallel dimer can undergo various chemical reactions typical of peptide compounds, including:
The stability of the Oxytocin parallel dimer in biological systems is influenced by its disulfide linkages, which may affect its susceptibility to enzymatic cleavage compared to its monomeric counterpart .
The mechanism of action for the Oxytocin parallel dimer involves binding to oxytocin receptors (OTR), which are G-protein-coupled receptors located throughout various tissues, including the uterus and brain. Upon binding, these receptors initiate intracellular signaling pathways that mediate physiological responses such as uterine contractions and social bonding behaviors.
Research indicates that the biological activity of the Oxytocin parallel dimer ranges from 0.2% to 6% that of native oxytocin, depending on assay conditions . This suggests that while it retains some functionality, its potency may differ significantly from that of unmodified oxytocin.
These properties indicate a high degree of purity and suitable characteristics for research applications.
The Oxytocin parallel dimer has several scientific uses, including:
The oxytocin parallel dimer is a disulfide-bridged homodimer of the neuropeptide oxytocin (CYIQNCPLG-NH₂), where two identical monomers are linked via two parallel disulfide bonds between cysteine residues at positions 1 and 6 of each chain. This configuration results in a stable, cyclic quaternary structure with the molecular formula C₈₆H₁₃₂N₂₄O₂₄S₄ and a molecular weight of 2014.37 g/mol [2] [5]. Unlike monomeric oxytocin, which primarily functions through G protein-coupled oxytocin receptors (OTR), the dimer exhibits a distinct pharmacological profile characterized by dual receptor activity (OTR and vasopressin receptors) and reduced acute toxicity (LD₅₀ = 43 mg/kg in rats vs. 25 mg/kg for oxytocin) [2]. This combination of properties positions the dimer as a versatile tool for probing neuropeptide signaling complexity.
Dimerization serves as a strategic approach to overcome limitations of monomeric neuropeptides:
Receptor Interaction Modulation: Dimerization alters binding kinetics and receptor selectivity. Studies show oxytocin dimers retain nanomolar potency (0.2–6% of monomeric oxytocin) but exhibit partial agonism and prolonged activity at OTR, suggesting slow dissociation or in vivo monomer release [6] [8]. Notably, parallel dimers of deamino-vasopressin analogues (dVDAVP) can switch V1a receptor activity from antagonism to agonism—a pharmacological transformation not achievable with monomers [3].
Structural Stability Enhancement: The dual disulfide bonds (Cys1–Cys1' and Cys6–Cys6') confer resistance to enzymatic degradation. This stability extends half-life in biological matrices, making dimers preferable for extended in vitro assays [6].
Synthetic Versatility: Orthogonal protection strategies (e.g., Snm, Acm, Tmob groups) enable regioselective disulfide bond formation during solid-phase synthesis. Parallel dimers are synthesized in 20–40% yields via directed disulfide pairing and iodine oxidation [6] [8].
Table 1: Pharmacological Profile of Oxytocin Parallel Dimer vs. Monomer
Parameter | Oxytocin Monomer | Oxytocin Parallel Dimer | Source |
---|---|---|---|
OTR Potency (EC₅₀) | 0.08 nM | 0.2–6% of monomer | [6] [2] |
V1aR Activity | Negligible | Partial agonism | [3] |
Acute Toxicity (LD₅₀) | 25 mg/kg (rat) | 43 mg/kg (rat) | [2] |
Synthetic Yield | >90% | 20–40% | [6] |
Disulfide-bridged dimers are not merely synthetic artifacts—they reflect evolutionary strategies in neuropeptide signaling:
Invertebrate Neuropeptide Systems: Insects like Tribolium castaneum (red flour beetle) express endogenous inotocin (CLITNCPRG*), which forms antiparallel and parallel dimers. These dimers activate the inotocin receptor as partial agonists with 10–80-fold lower potency than the monomer, mirroring synthetic oxytocin dimer pharmacology [9]. This suggests dimerization is a conserved mechanism for modulating peptide activity.
Functional Diversification: In beetles and locusts, dimeric forms of OT/VP-like peptides regulate water homeostasis, reproduction, and feeding—roles analogous to vertebrate oxytocin/vasopressin systems. The persistence of dimers across 600 million years of evolution underscores their functional utility [1] [9].
Structural Conservation: All bilaterian animals (from insects to mammals) share a conserved VP/OT-type neuropeptide scaffold: a 6-residue ring (Cys1–Cys6 disulfide) and amidated C-terminus. This scaffold permits dimerization without structural compromise, as evidenced by sequences in mollusks (cephalotocin: CYFRNCPIG-NH₂) and echinoderms (asterotocin: CLVQDCPEG-NH₂) [1] [9].
Table 2: Natural Occurrence of VP/OT-Type Dimers in Invertebrates
Organism | Neuropeptide | Sequence | Dimer Activity |
---|---|---|---|
Tribolium castaneum | Inotocin | CLITNCPRG* | Partial OTR agonism (10–80↓ potency) |
Locusta migratoria | Locust VP-like | CLITNCPRG* | HPLC-detected dimers |
Asterias rubens | Asterotocin | CLVQDCPEG* | Not tested (structural dimerization potential) |
Octopus vulgaris | Cephalotocin | CYFRNCPIG* | Not tested (structural dimerization potential) |
The oxytocin parallel dimer thus bridges synthetic pharmacology and evolutionary biology. Its design leverages natural dimerization principles observed in invertebrates, while its engineered properties provide unique insights into neuropeptide receptor dynamics. This dual relevance positions it as a powerful probe for decoding the complexities of oxytocin and vasopressin signaling across species [1] [3] [9].
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7